1-(2-Bromophenyl)cyclopropanecarbonitrile
Overview
Description
1-(2-Bromophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₀H₈BrN. It features a cyclopropane ring, a bromophenyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the palladium-catalyzed Negishi coupling reaction, where a bromophenyl compound reacts with a cyclopropane derivative in the presence of a palladium catalyst . Another method is the copper-catalyzed Sonogashira coupling, which involves the reaction of a bromophenyl compound with a cyclopropane derivative under copper catalysis.
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly used.
Major Products:
Substitution Reactions: Products include azides, cyanides, and other substituted derivatives.
Oxidation and Reduction: Products include amines and carboxylic acids.
Scientific Research Applications
1-(2-Bromophenyl)cyclopropanecarbonitrile has several scientific research applications:
Organic Chemistry: It serves as a building block for synthesizing more complex molecules due to its reactive cyano group and versatile bromophenyl moiety.
Material Science:
Medicinal Chemistry: Some studies have investigated its potential biological activity or its derivatives, although further research is needed to determine its efficacy and safety for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)cyclopropanecarbonitrile is not well-documented. compounds with similar structures often interact with biological targets through their functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the bromophenyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)cyclopropanecarbonitrile
- 1-(4-Bromophenyl)cyclopropanecarbonitrile
- 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Comparison: 1-(2-Bromophenyl)cyclopropanecarbonitrile is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions.
Properties
IUPAC Name |
1-(2-bromophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRKIFTSXBLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601774 | |
Record name | 1-(2-Bromophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-75-1 | |
Record name | 1-(2-Bromophenyl)cyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124276-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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